molecular formula C18H19N3O4S B5830260 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5830260
M. Wt: 373.4 g/mol
InChI Key: ZAWUKMONRIVNPA-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.10962727 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • This compound and its derivatives have been synthesized for exploring their biological activities. For instance, acetonitrilothio-1,2,4-triazoles show potential antitumor, anti-inflammatory, and antioxidant activities (Sameluk & Kaplaushenko, 2015). These findings indicate a broad spectrum of pharmacological applications.

Antimicrobial Activity

  • Studies on derivatives of this compound, such as hydrazides and ylidenhydrazides, have shown significant antimicrobial activity. This activity is enhanced by the introduction of a methoxyphenyl radical, particularly with the 3,4,5-trimethoxyphenyl radical (Samelyuk & Kaplaushenko, 2013). This aspect could be crucial in developing new antimicrobial agents.

Environmentally Benign Synthesis Methods

  • The compound's derivatives have been synthesized using environmentally friendly methods. For example, a process involving indium trichloride-mediated synthesis in aqueous media has been developed, providing high yields and minimizing environmental impact (Yang et al., 2006).

Inhibitory Potential Against Cholinesterase

  • Research has been directed towards understanding the enzymatic potential of new triazoles. Specifically, S-alkylated derivatives of this compound have shown excellent cholinesterase inhibitory potential, which could be significant in the treatment of neurodegenerative diseases (Arfan et al., 2018).

Anticancer Applications

  • A series of derivatives of this compound have been synthesized as analogs for the anticancer drug combretastatin A-4. These analogs have shown promising cytotoxic activity against cancer cells and potential as microtubule-disrupting agents, suggesting their utility in cancer therapy (Hussein et al., 2023).

Corrosion Inhibition

  • Certain derivatives have been investigated as corrosion inhibitors for metals, demonstrating high efficiency in protecting materials like mild steel in corrosive environments. This application could be significant in industrial and engineering fields (Yadav et al., 2013).

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-22-13-7-5-12(6-8-13)21-17(19-20-18(21)26)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWUKMONRIVNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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